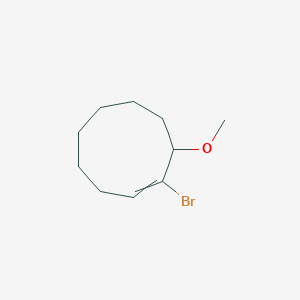
1-Bromo-9-methoxycyclonon-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-9-methoxycyclonon-1-ene is an organic compound characterized by a nine-membered cycloalkene ring with a bromine atom and a methoxy group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-9-methoxycyclonon-1-ene can be synthesized through the bromination of 9-methoxycyclonon-1-ene. The reaction typically involves the use of bromine (Br2) in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-9-methoxycyclonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclonon-1-enes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 9-Methoxycyclonon-1-ene derivatives.
Elimination: Cyclonon-1-enes.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclonon-1-enes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-9-methoxycyclonon-1-ene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-9-methoxycyclonon-1-ene involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the methoxy group can participate in various oxidation and reduction reactions. These interactions are crucial for the compound’s reactivity and its ability to form diverse products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-9-hydroxycyclonon-1-ene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-Bromo-9-ethoxycyclonon-1-ene: Similar structure but with an ethoxy group instead of a methoxy group.
1-Bromo-9-methylcyclonon-1-ene: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
1-Bromo-9-methoxycyclonon-1-ene is unique due to the presence of both a bromine atom and a methoxy group on a nine-membered cycloalkene ring.
Eigenschaften
CAS-Nummer |
61045-43-0 |
|---|---|
Molekularformel |
C10H17BrO |
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
1-bromo-9-methoxycyclononene |
InChI |
InChI=1S/C10H17BrO/c1-12-10-8-6-4-2-3-5-7-9(10)11/h7,10H,2-6,8H2,1H3 |
InChI-Schlüssel |
XJTBPAOGYOCZLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCCCCC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



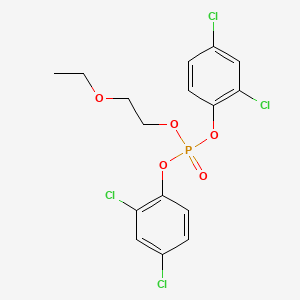
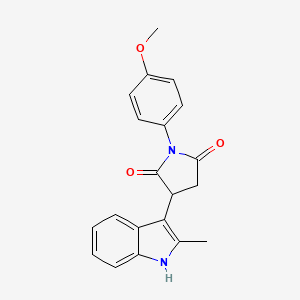
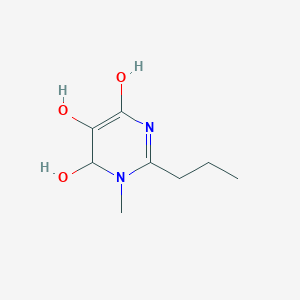
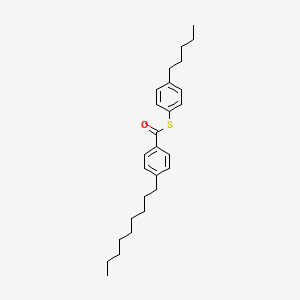
![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
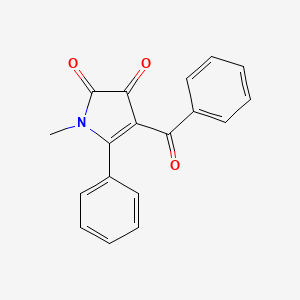
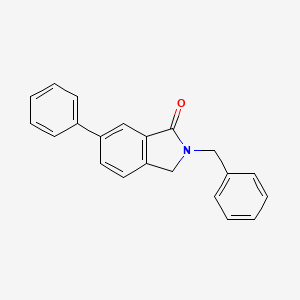
![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
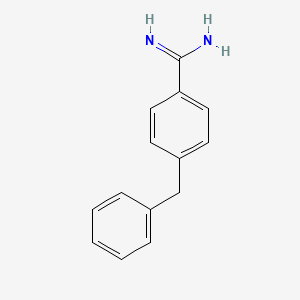
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
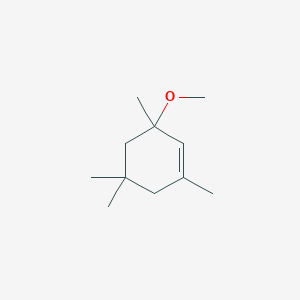
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)
